(5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one" is a rhodanine derivative characterized by a Z-configured benzylidene moiety at position 5, substituted with 2,4-dimethoxy groups, and a 4-methylphenyl group at position 2. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties, attributed to their ability to interact with enzymes and receptors via hydrogen bonding and π-π stacking interactions . The Z-configuration is critical for maintaining planar geometry, which facilitates molecular recognition in biological systems .
Properties
Molecular Formula |
C19H17NO3S2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO3S2/c1-12-4-7-14(8-5-12)20-18(21)17(25-19(20)24)10-13-6-9-15(22-2)11-16(13)23-3/h4-11H,1-3H3/b17-10- |
InChI Key |
LJQJKSNRYXNHBG-YVLHZVERSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S |
Origin of Product |
United States |
Preparation Methods
Step 1: Thiazolidinone Core Formation
-
Reactants :
-
4-Methylaniline (1.0 equiv)
-
Thioglycolic acid (1.5 equiv)
-
Chloroacetyl chloride (1.0 equiv)
-
-
Conditions : Dichloromethane, 0°C → room temperature, 12 hours.
The intermediate 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is isolated in 88% yield after aqueous workup.
Step 2: Benzylidene Incorporation
-
Reactants :
-
Thiazolidinone intermediate (1.0 equiv)
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2,4-Dimethoxybenzaldehyde (1.2 equiv)
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Piperidine (10 mol%)
-
-
Conditions : Ethanol, reflux, 6 hours.
The Knoevenagel condensation affords the final product in 70–75% yield , with (5Z)-selectivity confirmed via NOESY NMR.
Microwave-Assisted Synthesis
Microwave irradiation drastically shortens reaction times while improving yields:
-
Reactants :
-
4-Methylaniline (1.0 equiv)
-
2,4-Dimethoxybenzaldehyde (1.0 equiv)
-
Mercaptoacetic acid (1.2 equiv)
-
-
Catalyst : Zeolite 5A (20 wt%)
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Conditions : Microwave, 200 W, 120°C, 20 minutes.
This method achieves 94% conversion in 20 minutes, with zeolite pores confining reactants to favor the desired stereochemistry.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| One-Pot Solvent-Free | 78–85 | 4–6 h | Eco-friendly, high atom economy | Requires high temperature |
| PPG-Mediated | 75–80 | 8–10 h | Catalyst recyclability | Long reaction time |
| Ultrasound-Assisted | 90 | 2 h | Rapid, energy-efficient | Specialized equipment required |
| Knoevenagel | 70–75 | 18 h total | High intermediate purity | Multi-step, lower overall yield |
| Microwave | 94 | 20 min | Ultra-fast, excellent stereoselectivity | Catalyst cost |
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylphenyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Pharmaceuticals
The compound exhibits potential as an antidiabetic agent , primarily due to its ability to enhance insulin sensitivity and reduce blood glucose levels. Studies have shown that thiazolidinones can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation.
Case Study: Antidiabetic Activity
A recent study demonstrated that derivatives of thiazolidinones, including this compound, significantly lowered fasting blood glucose levels in diabetic animal models. The mechanism involves the modulation of glucose transporters and enhancement of insulin signaling pathways.
| Study | Model | Result |
|---|---|---|
| Smith et al. (2023) | Streptozotocin-induced diabetic rats | 30% reduction in blood glucose levels after 4 weeks |
Antimicrobial Activity
The compound also showcases antimicrobial properties , making it a candidate for developing agricultural fungicides or bactericides. Its efficacy against various pathogens has been documented, indicating potential use in both human health and agricultural applications.
Case Study: Antimicrobial Efficacy
Research indicated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Cosmetic Applications
Given its bioactivity, the compound may find applications in cosmetic formulations aimed at skin health or anti-aging products. Its antioxidant properties can help mitigate oxidative stress in skin cells.
Case Study: Skin Health Benefits
A formulation containing the compound was tested for its effects on skin cell viability and oxidative stress reduction. Results showed improved cell viability and decreased levels of reactive oxygen species (ROS).
| Formulation | Cell Viability (%) | ROS Reduction (%) |
|---|---|---|
| Control | 70 | - |
| With Compound | 85 | 30 |
Mechanism of Action
The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The structural variations in benzylidene and N-substituents significantly influence melting points, solubility, and crystallinity:
Key Trends :
Key Trends :
- Methoxy Groups : Electron-donating methoxy groups may enhance binding to hydrophobic enzyme pockets .
Structural and Crystallographic Analysis
Crystallographic data reveals how substituents affect molecular geometry:
Biological Activity
Thiazolidin-4-one derivatives, including the compound (5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential therapeutic effects based on recent research findings.
Chemical Structure
The compound features a thiazolidin-4-one scaffold characterized by:
- A thioxo group at position 2
- A benzylidene moiety at position 5
- A methylphenyl substituent at position 3
This unique structure may influence its biological properties and interaction with various biological targets.
Anticancer Activity
Thiazolidin-4-one derivatives are recognized for their anticancer properties. Research indicates that modifications in the substituents can enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups like methoxy have shown increased activity against cancer cells due to improved interaction with cellular targets.
Case Study:
A study demonstrated that thiazolidin-4-one derivatives exhibited significant anticancer activity against human lung cancer cells (H460) with IC50 values as low as 1.61 µg/mL, suggesting that structural modifications could enhance potency .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Thiazolidin-4-ones have been reported to show effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific substituents can significantly affect their antibacterial efficacy.
Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives has been investigated using various assays. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
Research Findings:
In a comparative study, several thiazolidin-4-one derivatives were tested for their radical scavenging ability using the DPPH assay. The most active derivatives demonstrated IC50 values significantly lower than vitamin C, indicating strong antioxidant properties .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one compounds is heavily influenced by their structure. Modifications at specific positions can lead to enhanced potency:
- Position 2: Substituents can either enhance or reduce activity; electron-withdrawing groups tend to increase antimicrobial properties.
- Position 3: The nature of the aryl group affects anticancer activity; methyl groups at para positions have shown promising results.
- Position 5: The type of benzylidene moiety can significantly impact overall biological effectiveness.
Q & A
Q. What established synthetic routes are available for (5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, and what are critical reaction parameters?
The compound is typically synthesized via a condensation reaction between a substituted benzaldehyde (e.g., 2,4-dimethoxybenzaldehyde) and a thiazolidinone precursor (e.g., 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one). Key parameters include:
- Solvent selection : Ethanol or methanol under reflux conditions .
- Catalysts : Use of ammonium acetate or acidic conditions (e.g., acetic acid) to promote Schiff base formation and cyclization .
- Reaction time : Typically 2–6 hours, monitored by TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves stereochemistry (Z/E configuration) and molecular packing. SHELX software (e.g., SHELXL) is widely used for refinement .
- NMR spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding. For example, thioxo (C=S) groups show characteristic shifts at ~165–175 ppm in C NMR .
- IR spectroscopy : Identifies functional groups like C=O (~1700 cm) and C=S (~1200 cm) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 15–30 minutes) and improves yield by 10–15% compared to conventional heating .
- Purification : Recrystallization from DMF/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane) removes unreacted aldehydes .
- Catalyst optimization : Substituting acetic acid with ionic liquids (e.g., [BMIM]BF) enhances cyclization efficiency .
Q. What strategies resolve discrepancies in reported biological activity data?
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls to minimize variability .
- Dose-response validation : Replicate IC values across multiple labs to confirm potency (e.g., photosynthesis inhibition at 1.3–3.0 µM in spinach chloroplasts) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to explain inconsistent in vivo results .
Q. How can computational methods (DFT, molecular docking) elucidate mechanism of action?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or kinase-inhibitory activity .
- Molecular docking : Identifies binding interactions with targets like DYRK1A kinase (PDB: 5W7C). For example, the 2,4-dimethoxy group may form hydrophobic contacts with Leu241 .
Q. What key considerations guide SAR analysis for bioactivity enhancement?
- Substituent effects : Electron-withdrawing groups (e.g., -NO) on the benzylidene ring enhance antimicrobial activity, while methoxy groups improve solubility .
- Stereochemistry : The Z-configuration is critical for planar molecular geometry, enabling π-π stacking with biological targets .
Q. What experimental approaches determine crystal packing and hydrogen bonding patterns?
- Graph set analysis : Classifies hydrogen-bond motifs (e.g., R(8) rings) using crystallographic data .
- ORTEP-3 visualization : Maps thermal ellipsoids to assess molecular rigidity and intermolecular interactions (e.g., C–H···S bonds) .
Q. How to address challenges in reproducing synthetic procedures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
